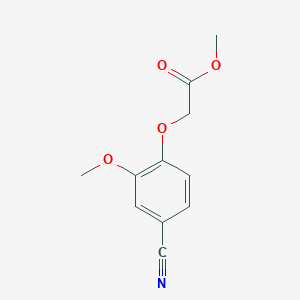![molecular formula C13H9IN2O2S B4196685 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4196685.png)
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole
説明
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole, also known as FITC, is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 449.34 g/mol and a chemical formula of C17H12IN3O2S.
作用機序
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is a small molecule that can penetrate cell membranes and bind to biomolecules such as proteins and nucleic acids. The fluorescence of 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is due to the absorption of light by the molecule, which causes the electrons in the molecule to become excited. When the electrons return to their ground state, they emit light at a specific wavelength, which can be detected by a fluorescence microscope or other fluorescence detection equipment.
Biochemical and Physiological Effects:
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has no known biochemical or physiological effects on cells or organisms. It is a non-toxic molecule that is widely used in scientific research.
実験室実験の利点と制限
The advantages of using 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in lab experiments include its high sensitivity, low background fluorescence, and ease of use. 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is also compatible with a wide range of biomolecules and can be used in a variety of experimental settings.
The limitations of using 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole include its photobleaching, which can limit the duration of fluorescence detection, and its susceptibility to quenching by other molecules in the sample. Additionally, 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has a relatively low quantum yield, which can limit its sensitivity in some applications.
将来の方向性
There are several future directions for the use of 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in scientific research. One potential application is in the development of new fluorescent probes that can be used for specific biomolecules or cellular processes. Another potential direction is the development of new imaging techniques that can improve the sensitivity and resolution of fluorescence microscopy. Finally, 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole could be used in the development of new diagnostic tools for disease detection and monitoring.
科学的研究の応用
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has been extensively used in scientific research as a fluorescent probe. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and detection. 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has also been used in flow cytometry, immunofluorescence, and fluorescence microscopy.
特性
IUPAC Name |
2-(furan-2-yl)-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCVMGGBVIWBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4196609.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)

![N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4196643.png)
![5-(3-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4196665.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196673.png)

![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4196680.png)
![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4196688.png)


![N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B4196703.png)